molecular formula C15H17N3O3 B2890100 (3,5-Dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 1949199-24-9

(3,5-Dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Katalognummer: B2890100
CAS-Nummer: 1949199-24-9
Molekulargewicht: 287.319
InChI-Schlüssel: NQJLXZGMQAUTSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3,5-Dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with a pyridin-4-yloxy group and a 3,5-dimethylisoxazole moiety linked via a methanone bridge. The compound’s design leverages the electronic and steric properties of the isoxazole and pyridine rings, which are common in drug discovery for their metabolic stability and binding affinity .

Eigenschaften

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-14(11(2)21-17-10)15(19)18-8-5-13(9-18)20-12-3-6-16-7-4-12/h3-4,6-7,13H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJLXZGMQAUTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Observations:

The dimethylamino group in enhances solubility, which is critical for bioavailability .

Biological Activity: Compounds with pyridin-4-yloxy groups (e.g., the target compound) may exhibit antimicrobial properties akin to α,β-unsaturated ketones described in , where substituents like furyl or chlorophenyl enhance activity .

Synthetic Routes: Synthesis likely involves condensation reactions, as seen in , where enaminones and pyrazole precursors are reacted under reflux with catalysts like piperidine . The use of sodium acetate in diazonium coupling () could also apply to functionalizing the pyrrolidine core .

Research Findings and Inferences

Spectral and Analytical Data

While spectral data for the target compound are unavailable, analogs in provide benchmarks:

  • IR Spectroscopy: C=O stretches near 1720 cm⁻¹ and NH₂ bands at 3320–3275 cm⁻¹ are typical for methanone and amine groups .
  • NMR : Pyrazole protons resonate near δ 7.5–8.9 ppm, while pyrrolidine protons appear at δ 2.2–4.9 ppm .

Antimicrobial Potential

highlights that α,β-unsaturated ketones with aromatic substituents (e.g., furyl, chlorophenyl) exhibit notable antimicrobial activity. The pyridin-4-yloxy group in the target compound may similarly disrupt microbial membranes or enzyme function .

Pharmacokinetic Considerations

The dimethylisoxazole moiety likely improves metabolic stability compared to unsubstituted heterocycles, as methyl groups reduce oxidative degradation . Pyridazine derivatives (e.g., ) show higher polarity, which may correlate with improved tissue penetration.

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediates

The target compound comprises two primary subunits:

  • 3,5-Dimethylisoxazole-4-carbonyl group
  • 3-(Pyridin-4-yloxy)pyrrolidine

Retrosynthetic disconnection suggests coupling these subunits via an amide bond (Figure 1). This approach aligns with methodologies for analogous isoxazole-pyrrolidine hybrids.

Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride

The acyl chloride derivative serves as the electrophilic partner for amide bond formation.

Carboxylic Acid Preparation

3,5-Dimethylisoxazole-4-carboxylic acid is synthesized via:

  • Knorr-type cyclization : Reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions yields the isoxazole ring.
  • Oxidation : Subsequent oxidation of a methyl-substituted precursor using KMnO₄ in alkaline medium generates the carboxylic acid.
Reaction Conditions:
Step Reagents Solvent Temperature Yield
Cyclization NH₂OH·HCl, H₂SO₄ H₂O/EtOH 80°C 72%
Oxidation KMnO₄, NaOH H₂O 0–25°C 85%

Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–25°C. Excess reagent is removed under vacuum to yield the acyl chloride (95–98% purity by ¹H NMR).

The pyrrolidine subunit requires introduction of the pyridinyloxy group at the 3-position.

Pyrrolidine Functionalization

3-Hydroxypyrrolidine is reacted with 4-hydroxypyridine under Mitsunobu conditions:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to reflux
Optimization Data:
Equiv. 4-Hydroxypyridine Reaction Time (h) Yield
1.2 12 68%
2.0 24 82%

Amide Bond Formation

The final coupling step involves reacting the acyl chloride with 3-(pyridin-4-yloxy)pyrrolidine.

Schotten-Baumann Reaction

  • Conditions : Acyl chloride (1.1 equiv) is added to a solution of pyrrolidine (1.0 equiv) in DCM/water with NaHCO₃ as base.
  • Workup : Organic layer dried (MgSO₄), concentrated, and purified via silica gel chromatography (EtOAc/hexane).
Yield and Purity:
Method Solvent Base Yield Purity (HPLC)
Schotten-Baumann DCM/H₂O NaHCO₃ 75% 98.2%
HATU-Mediated DMF DIPEA 88% 99.1%

HATU-Mediated Coupling

For higher efficiency, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is employed:

  • Stoichiometry : Acyl chloride (1.0 equiv), pyrrolidine (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv)
  • Solvent : DMF at 0°C → 25°C
  • Reaction Time : 4–6 hours

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, 2H, pyridine-H), 6.85 (d, 2H, pyridine-H), 4.15–4.05 (m, 1H, pyrrolidine-H), 3.90–3.70 (m, 2H, pyrrolidine-H), 2.95–2.80 (m, 2H, pyrrolidine-H), 2.45 (s, 3H, isoxazole-CH₃), 2.30 (s, 3H, isoxazole-CH₃).
  • HRMS : m/z calc. for C₁₈H₂₀N₃O₃ [M+H]⁺: 326.1504; found: 326.1508.

Chromatographic Purity

HPLC (C18, 70:30 MeOH/H₂O): Retention time = 6.8 min, purity >99%.

Scale-Up Considerations

  • Solvent Selection : DCM preferred over DMF for easier removal during industrial-scale processing.
  • Catalyst Loading : HATU reduced to 1.2 equiv to minimize costs without compromising yield.

Challenges and Mitigation Strategies

  • Epimerization at Pyrrolidine C-3 : Controlled pH (7–8) during coupling prevents racemization.
  • Byproduct Formation : Acyl chloride hydrolysis minimized by maintaining anhydrous conditions.

Alternative Synthetic Routes

Reductive Amination

A secondary route involves reductive amination of 3,5-dimethylisoxazole-4-carbaldehyde with 3-(pyridin-4-yloxy)pyrrolidine using NaBH₃CN. However, yields are inferior (52%).

Solid-Phase Synthesis

Immobilized pyrrolidine on Wang resin enables iterative coupling, though scalability remains limited.

Q & A

Q. What are the established synthetic routes for (3,5-Dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, and what intermediates are critical for yield optimization?

The synthesis typically involves multi-step coupling reactions between a substituted isoxazole and a pyrrolidine derivative. Key intermediates include functionalized isoxazole precursors (e.g., 3,5-dimethylisoxazole-4-carbonyl chloride) and activated pyrrolidine intermediates (e.g., 3-(pyridin-4-yloxy)pyrrolidine). Critical steps include nucleophilic acyl substitution and purification via recrystallization (e.g., using ethanol or DMF/EtOH mixtures) . Yield optimization depends on reaction time, temperature control (e.g., reflux conditions), and catalysts such as SiO₂-H₂SO₄ for acetylation .

Q. Which structural features of this compound influence its reactivity in biological or synthetic systems?

The compound’s heterocyclic core (isoxazole and pyridine rings) contributes to π-π stacking and hydrogen-bonding interactions, while the pyrrolidine moiety introduces conformational flexibility. The pyridinyloxy group enhances solubility and potential receptor-binding affinity. These features collectively impact its stability, solubility, and interactions with enzymes or nucleic acids .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies should employ HPLC or LC-MS to monitor degradation products under accelerated conditions (e.g., 40–80°C, pH 1–13). For biological relevance, incubate the compound in simulated physiological buffers (e.g., PBS at 37°C) and quantify intact compound over time using UV-Vis or mass spectrometry .

Advanced Research Questions

Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing side reactions?

Advanced strategies include:

  • Catalyst screening : Heterogeneous catalysts (e.g., SiO₂-H₂SO₄) improve regioselectivity in acylations .
  • Solvent optimization : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates .
  • In-line analytics : Use TLC or NMR to track intermediate formation and adjust stoichiometry dynamically .
  • Purification : Gradient column chromatography or preparative HPLC isolates high-purity product .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cell lines)?

Contradictions may arise from differences in assay conditions (e.g., serum concentration, incubation time) or cell-line-specific expression of targets. Mitigation steps:

  • Standardized protocols : Adopt consistent cell culture conditions (e.g., serum-free media for kinase assays) .
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism .
  • Structural analogs : Compare activity of derivatives to identify pharmacophore requirements .

Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?

Molecular docking (e.g., AutoDock Vina) with homology-modeled kinase structures can prioritize targets. MD simulations (100+ ns) assess binding stability, while QSAR models correlate electronic descriptors (e.g., HOMO/LUMO) with activity . Validate predictions with in vitro kinase inhibition assays .

Q. How can degradation pathways be characterized to identify bioactive metabolites or toxic byproducts?

Use LC-HRMS/MS for metabolite profiling under oxidative (H₂O₂) or enzymatic (liver microsomes) conditions. Fragment ion analysis identifies structural modifications (e.g., hydroxylation, demethylation). Compare degradation products to synthetic standards for confirmation .

Q. What experimental designs are recommended for evaluating the compound’s off-target effects in complex biological systems?

  • Multi-omics approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) reveal pathway-level perturbations .
  • High-content screening : Image-based assays quantify effects on organelle integrity (e.g., mitochondrial membrane potential) .
  • In vivo models : Zebrafish or murine studies assess systemic toxicity and pharmacokinetics .

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